REACTION_CXSMILES
|
[Mg].BrCCBr.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=1.[CH3:17][C:18]([CH3:20])=[O:19]>C1COCC1>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:11]=[CH:12][C:7]([C:18]([OH:19])([CH3:20])[CH3:17])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
30.2 g
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Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.7 mL
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Type
|
reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
is stirred 45 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction is heated occasionally
|
Type
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TEMPERATURE
|
Details
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to maintain
|
Type
|
TEMPERATURE
|
Details
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a gentle reflux
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Type
|
ADDITION
|
Details
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after the addition
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Type
|
CUSTOM
|
Details
|
The dark reaction mixture
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Type
|
TEMPERATURE
|
Details
|
is then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring an additional 1.5 h the reaction
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
is carefully quenched with aqueous saturated NaHSO4, ethyl acetate
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (9:1 to 3:2, hexane to ethyl acetate)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C(C)(C)O)C=C1)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |